molecular formula C8H12O2 B1581875 Ethyl 2-methyl-3,4-pentadienoate CAS No. 60523-21-9

Ethyl 2-methyl-3,4-pentadienoate

Cat. No. B1581875
CAS RN: 60523-21-9
M. Wt: 140.18 g/mol
InChI Key: DDZLNKMWFGDTAX-UHFFFAOYSA-N
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Patent
US04041069

Procedure details

The autoclave is closed and the reaction mass is heated to 150° C. over a period of 50 minutes. The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours. At the end of this 3-hour period, the autoclave is opened and the reaction mass is cooled to room temperature. 12.6 g of sodium bicarbonate is then added to the reaction mass in order to neutralize the propionic acid. 30 g of Primol® (see note 1) and 0.1 g of Ionol® (see note 2) are added and the resulting reaction product is fractionally distilled at atmospheric pressure to a pot temperature of 129° C. A mixture of ethanol and ethyl propionate is distilled over. Vacuum is then applied to the distillation column and the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions:
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)(O)[O-].[Na+].[C:6](O)(=[O:9])[CH2:7]C.C[C:12]1[CH:17]=[C:16]([C:18](C)(C)C)[C:15]([OH:22])=C(C(C)(C)C)[CH:13]=1>>[CH2:6]([O:9][C:15](=[O:22])[CH:16]([CH3:18])[CH:17]=[C:12]=[CH2:13])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
At the end of this 3-hour period
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the resulting reaction product
DISTILLATION
Type
DISTILLATION
Details
is fractionally distilled at atmospheric pressure to a pot temperature of 129° C
ADDITION
Type
ADDITION
Details
A mixture of ethanol and ethyl propionate
DISTILLATION
Type
DISTILLATION
Details
is distilled over
DISTILLATION
Type
DISTILLATION
Details
Vacuum is then applied to the distillation column
DISTILLATION
Type
DISTILLATION
Details
the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C=C=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.